N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that likely contains an indole nucleus . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various chemical reactions . For instance, indole derivatives are typically synthesized through electrophilic substitution due to the excessive π-electrons delocalization .Scientific Research Applications
Biological Potential of Indole Derivatives
The compound belongs to the class of indole derivatives . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them valuable in the development of drugs for the treatment of inflammatory diseases .
Anticancer Activity
The compound has potential applications in cancer treatment. Indole derivatives have been found to possess anticancer activity , making them useful in the development of new anticancer drugs .
Antibody Production
The compound “F0916-6752” is used in the production of monoclonal antibodies . These antibodies have applications in various fields such as immunohistochemistry, western blotting, ELISA, immunofluorescence, and immunocytochemistry .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . They have been used in the development of drugs for the treatment of various bacterial infections .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They have been used in the development of antidiabetic drugs .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . This makes them valuable in the development of drugs for the treatment of malaria .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-19-7-3-1-5-17(19)13-24-21(28)16-11-9-15(10-12-16)14-27-22(29)18-6-2-4-8-20(18)25-26-27/h1-12H,13-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQIKHYYSFCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.